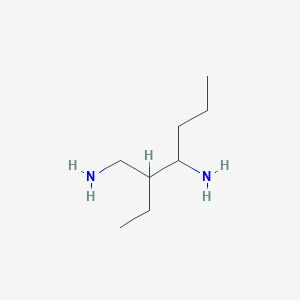
2-Ethylhexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Preparation Methods
2-Ethylhexane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with ammonia under high pressure and temperature conditions. This process typically requires a catalyst, such as a transition metal, to facilitate the reaction. Another method involves the reductive amination of 2-ethylhexanone using ammonia and a reducing agent like sodium borohydride.
Chemical Reactions Analysis
2-Ethylhexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: this compound can react with carbonyl compounds to form Schiff bases or imines.
Scientific Research Applications
2-Ethylhexane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.
Mechanism of Action
The mechanism of action of 2-Ethylhexane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds with these targets, leading to changes in their structure and function. This compound may also participate in redox reactions, altering the oxidative state of the target molecules.
Comparison with Similar Compounds
2-Ethylhexane-1,3-diamine can be compared to other diamines, such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their hydrocarbon chains. For example, ethylenediamine has a shorter chain and is commonly used in the production of chelating agents, while hexamethylenediamine is used in the manufacture of nylon.
Similar compounds include:
Ethylenediamine: Used in the production of chelating agents and as a building block for various chemicals.
Hexamethylenediamine: Used in the production of nylon and other polymers.
1,3-Diaminopropane: Used in the synthesis of pharmaceuticals and as a cross-linking agent in polymer chemistry.
Properties
CAS No. |
10157-78-5 |
|---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
2-ethylhexane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
DIKQYXQNRSMPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


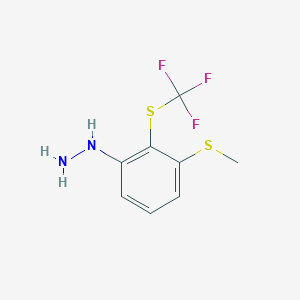



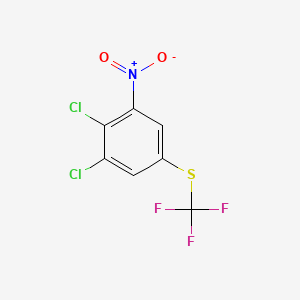

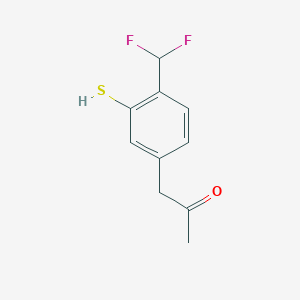
![4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14065270.png)
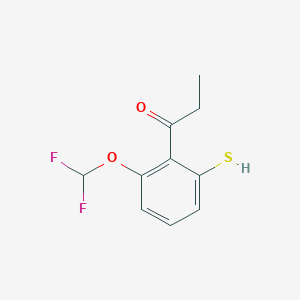
![Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]](/img/structure/B14065279.png)

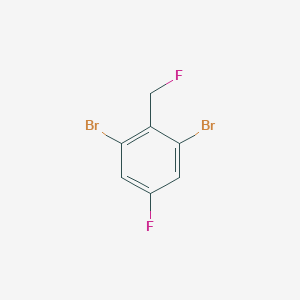
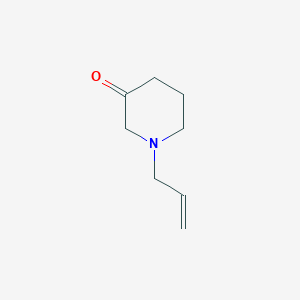
![5-[2-[(7aR)-7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14065315.png)
